molecular formula C12H18ClN B13478707 N-cyclopentyl-2-methylaniline hydrochloride

N-cyclopentyl-2-methylaniline hydrochloride

Cat. No.: B13478707
M. Wt: 211.73 g/mol
InChI Key: WCDAHADKHGRUEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-methylaniline hydrochloride is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a cyclopentyl group attached to the nitrogen atom and a methyl group attached to the benzene ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-methylaniline hydrochloride typically involves the reaction of cyclopentylamine with 2-methylbenzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of cyclopentylamine attacks the carbonyl carbon of 2-methylbenzoyl chloride, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-methylaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl group on the benzene ring can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N-cyclopentyl-2-methylaniline hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-methylaniline
  • N-cyclopentyl-2-methylbenzamide
  • N-cyclopentyl-2-methylphenylamine

Uniqueness

N-cyclopentyl-2-methylaniline hydrochloride is unique due to its specific structural features, such as the presence of both a cyclopentyl group and a methyl group attached to the aniline moiety. These structural characteristics contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

N-cyclopentyl-2-methylaniline;hydrochloride

InChI

InChI=1S/C12H17N.ClH/c1-10-6-2-5-9-12(10)13-11-7-3-4-8-11;/h2,5-6,9,11,13H,3-4,7-8H2,1H3;1H

InChI Key

WCDAHADKHGRUEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2CCCC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.